Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic naming of ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing thiophene rings. The compound is classified under the Chemical Abstracts Service registry number 350990-23-7, which provides unambiguous identification within chemical databases. The complete International Union of Pure and Applied Chemistry name reflects the precise positioning of each substituent on the thiophene ring system, with the amino group at position 2, the carboxylate ester at position 3, the substituted phenyl group at position 4, and the methyl group at position 5.
The nomenclature system designates this compound as belonging to the thiophene-3-carboxylic acid ethyl ester family, with the base name "3-Thiophenecarboxylic acid, 2-amino-5-methyl-4-(4-propylphenyl)-, ethyl ester" appearing in various chemical databases. Alternative systematic names include "2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylic acid ethyl ester" and "2-amino-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylic acid ethyl ester". These naming variations maintain consistency with International Union of Pure and Applied Chemistry guidelines while accommodating different database formatting requirements.
The molecular formula C₁₇H₂₁NO₂S indicates the presence of seventeen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This composition reflects the complex nature of the molecule, incorporating aromatic systems, aliphatic chains, and heteroatoms that contribute to its overall chemical behavior. The molecular weight of 303.42 grams per mole positions this compound within the mid-range molecular weight category for organic thiophene derivatives.
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-4-6-12-7-9-13(10-8-12)14-11(3)21-16(18)15(14)17(19)20-5-2/h7-10H,4-6,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJPHFBYPVFGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate exhibits several biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Studies have indicated that compounds with thiophene structures often exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it valuable in developing new antimicrobial agents.
- Anticancer Potential : Research has suggested that derivatives of thiophene can possess anticancer properties. This compound could be explored for its ability to induce apoptosis in cancer cells, particularly in breast and prostate cancer models.
- Anti-inflammatory Effects : Compounds similar to this one have shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Pharmaceutical Applications
Given its biological activities, this compound can be explored in various pharmaceutical contexts:
- Drug Development : The compound can serve as a lead structure for synthesizing new drugs aimed at treating infections or cancer. Its modification may enhance efficacy and reduce side effects.
- Combination Therapies : Due to its potential anti-inflammatory and antimicrobial effects, this compound could be combined with existing therapies to improve treatment outcomes for chronic diseases.
Material Science Applications
In addition to its biological applications, this compound may find utility in materials science:
- Conductive Polymers : The thiophene moiety is known for its electrical conductivity. This compound could be incorporated into polymer matrices to develop conductive materials for electronic applications.
- Organic Photovoltaics : Thiophene derivatives are often used in organic solar cells due to their ability to absorb light and facilitate charge transport. Research into the incorporation of this compound into photovoltaic devices could lead to advancements in solar energy technology.
Case Study 1: Antimicrobial Screening
In a study evaluating various thiophene derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiophene derivatives included this compound. In vitro assays demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of its anti-inflammatory properties, it may act by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of thiophene derivatives are heavily influenced by substituents on the phenyl ring and thiophene core. Below is a comparison of key analogs:
Key Observations :
- Steric Effects : The cyclohexylphenyl analog (CAS 351156-51-9) exhibits greater steric hindrance, which could reduce binding to certain enzymes .
- Electronic Effects : Nitro and chlorine substituents increase electrophilicity, making these analogs more reactive in nucleophilic substitution reactions .
Biological Activity
Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate, a compound with the CAS number 350990-23-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antitumor properties, synthesis, and relevant research findings.
Molecular Formula: C17H21NO2S
Molecular Weight: 303.42 g/mol
Synonyms: Ethyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate, 2-amino-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylic acid ethyl ester
Hazard Classification: Irritant .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines, particularly in breast cancer models. The compound exhibited an IC50 value of approximately 23.2 µM against MCF-7 cells, indicating effective induction of apoptosis and necrosis .
- Apoptosis Induction : The compound was shown to significantly increase early and late apoptotic cell populations compared to untreated controls. Specifically, early apoptosis (AV+/PI−) was observed at 8.73%, while late apoptosis (AV+/PI+) reached 18.13% .
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in G2/M-phase and S-phase cell cycle arrest, suggesting interference with cellular proliferation mechanisms .
- In Vivo Studies : In animal models, the compound demonstrated a significant reduction in tumor mass compared to controls, with a decrease of approximately 54% in solid tumor weight when administered alongside established chemotherapeutics like 5-FU .
Comparative Efficacy
A comparative study of various derivatives of thiophene-based compounds indicated that this compound showed superior antitumor activity relative to other synthesized analogs. The following table summarizes the IC50 values of selected compounds:
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 23.2 |
| Compound A | 29.0 |
| Compound B | 52.9 |
| Compound C | 95.9 |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological profiles .
Notable Derivatives
- Ethyl 2-amino-5-methyl-4-(4-sec-butylphenyl)thiophene-3-carboxylate
- Exhibited moderate antitumor activity.
- Ethyl 2-amino-5-methyl-4-(4-fluorophenyl)thiophene-3-carboxylate
- Showed promising results in preliminary assays.
Case Study: Breast Cancer Treatment
In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability, confirming its potential as an effective therapeutic agent against breast cancer .
Clinical Relevance
The findings from preclinical studies suggest that this compound could be a candidate for further development into a therapeutic agent for treating breast cancer and potentially other malignancies.
Q & A
Basic: What synthetic methodologies are most effective for preparing Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate?
The Gewald reaction is a foundational method for synthesizing 2-aminothiophene derivatives. For this compound, the reaction typically involves:
- Step 1 : Condensation of a ketone (e.g., 4-propylphenylacetone) with ethyl cyanoacetate in the presence of sulfur and a base (e.g., ammonium acetate) under reflux conditions.
- Step 2 : Cyclization to form the thiophene core, followed by purification via column chromatography or recrystallization .
Key parameters : Reaction time (6–12 hours), solvent choice (e.g., ethanol, DMF), and temperature (80–120°C) significantly impact yield (typically 40–65%) .
Advanced: How can substituent effects on the phenyl ring (e.g., propyl vs. nitro groups) be optimized for target biological activity?
Substituents influence electronic and steric properties, affecting binding affinity in pharmacological targets. For example:
- Electron-withdrawing groups (e.g., nitro in related compounds) enhance electrophilicity, potentially improving kinase inhibition .
- Hydrophobic substituents (e.g., propyl) may increase membrane permeability.
Methodology : - Use Hammett σ constants to predict electronic effects.
- Perform molecular docking studies (e.g., AutoDock Vina) to compare binding modes of analogs .
- Validate with in vitro assays (e.g., IC₅₀ measurements) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the ethyl ester (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃), amino group (δ ~5.5 ppm, broad), and propylphenyl substituents (δ ~0.9–2.6 ppm) .
- IR Spectroscopy : Identify NH stretching (~3165 cm⁻¹) and ester carbonyl (~1649 cm⁻¹) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 331.4 for C₁₈H₂₁NO₂S) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction (SXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is essential .
- Key steps :
- Grow crystals via slow evaporation (solvent: ethanol/ethyl acetate).
- Refine structures using SHELXL’s restraints for disordered propylphenyl groups .
- Validate geometry with PLATON’s ADDSYM to check for missed symmetry .
Example : A related thiophene analog showed a dihedral angle of 15.2° between the thiophene and phenyl rings, impacting π-π stacking .
Basic: What safety precautions are necessary when handling this compound?
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Case study : Discrepancies in NH proton signals (solution vs. solid-state) may arise from hydrogen bonding in crystals.
- Resolution :
Basic: What in vitro assays are suitable for initial biological screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Kinase inhibition : Fluorescence polarization assays (e.g., EGFR kinase) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can SHELXTL improve refinement of disordered structures in crystallography?
- Challenge : Disordered propyl or phenyl groups complicate electron density maps.
- Solution :
Basic: What chromatographic methods optimize purification?
- Normal-phase silica gel chromatography : Elute with hexane/ethyl acetate (3:1).
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min .
Advanced: How to assess ecological risks of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
